molecular formula C6H14S B2894784 3,3-dimethylbutane-1-thiol CAS No. 1638-98-8

3,3-dimethylbutane-1-thiol

Cat. No.: B2894784
CAS No.: 1638-98-8
M. Wt: 118.24
InChI Key: YNNQPLHRDOMWNW-UHFFFAOYSA-N
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Description

3,3-Dimethylbutane-1-thiol is an organic compound with the molecular formula C6H14S. It is a sulfur analog of alcohols, known as a thiol. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its strong odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyl chloride with sodium hydrosulfide. The reaction typically occurs under mild conditions and yields the desired thiol.

Industrial Production Methods: In an industrial setting, this compound can be produced by the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then converted to the thiol through a series of reactions involving sulfur nucleophiles .

Types of Reactions:

    Oxidation: this compound can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as bromine or iodine.

    Reduction: The disulfides formed from the oxidation of this compound can be reduced back to the thiol using reducing agents like zinc and acid.

    Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Bromine (Br2) or iodine (I2) in an aqueous solution.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium.

Major Products:

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethylbutane-1-thiol has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 3,3-dimethylbutane-1-thiol exerts its effects is through thiol-disulfide exchange. This process involves the breaking and forming of disulfide bonds, which are crucial for the structure and function of proteins. The thiol group in this compound can form a disulfide bond with a cysteine residue in a protein, altering the protein’s structure and function.

Comparison with Similar Compounds

    3-Methyl-1-butanethiol: Known for its strong odor and use in skunk scent.

    2-Butene-1-thiol: Another thiol with a strong odor, used in various chemical applications.

Uniqueness: 3,3-Dimethylbutane-1-thiol is unique due to its branched structure, which can influence its reactivity and the types of reactions it undergoes. Its strong odor and applications in both industrial and research settings also set it apart from other thiols .

Properties

IUPAC Name

3,3-dimethylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNQPLHRDOMWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026136
Record name 3,3-Dimethylbutane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638-98-8
Record name 3,3-Dimethylbutane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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